(5-Chlorothiophen-2-yl)(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2S/c1-10-17-7-4-14(18-10)21-11-5-8-19(9-6-11)15(20)12-2-3-13(16)22-12/h2-4,7,11H,5-6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGBSUSXQUFRET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chlorothiophen-2-yl)(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone typically involves multiple steps:
Formation of the Thiophene Derivative: The initial step involves the chlorination of thiophene to produce 5-chlorothiophene.
Pyrimidine Derivative Synthesis: Concurrently, 2-methylpyrimidine is synthesized through a series of reactions starting from basic precursors like acetic acid and ammonia.
Piperidine Derivative Formation: Piperidine is then functionalized to introduce the necessary substituents.
Coupling Reactions: The final step involves coupling the chlorothiophene, pyrimidine, and piperidine derivatives under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5-Chlorothiophen-2-yl)(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups attached to the piperidine ring.
Substitution: Halogen substitution reactions can occur on the chlorothiophene moiety.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced piperidine derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
(5-Chlorothiophen-2-yl)(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science: Investigated for its electronic properties, making it a candidate for use in organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of (5-Chlorothiophen-2-yl)(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone depends on its application:
Biological Systems: It may interact with specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways would depend on the specific biological context.
Material Science: Its electronic properties are influenced by the conjugation of the thiophene and pyrimidine rings, affecting its conductivity and other material properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Features and Substituent Variations
The compound shares a methanone-linked heterocyclic scaffold with analogs reported in the literature. Key comparisons include:
a) {6-[4-Chloro-2-(trifluoromethyl)phenyl]-2-methylpyrimidin-4-yl}[4-(substituted sulfonyl)piperazin-1-yl]methanone ()
- Core Differences : Replaces the 5-chlorothiophene with a 4-chloro-2-(trifluoromethyl)phenyl group and substitutes the piperidine-oxypyrimidine unit with a sulfonyl-piperazine moiety.
- Functional Implications :
b) (4-((5-Chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone ()
- Core Differences : Incorporates a triazole-aniline-pyrimidine system instead of chlorothiophene and uses a 4-methylpiperazine group instead of oxypyrimidine-piperidine.
- Methylpiperazine may improve aqueous solubility relative to the oxypyrimidine-piperidine group.
Research Implications and Gaps
- Structural Optimization : The chlorothiophene group in the user’s compound offers a balance between lipophilicity and steric demand, distinguishing it from bulkier CF₃-containing analogs.
- Synthetic Challenges : The absence of synthesis details for the user’s compound limits direct comparisons. Future work could explore coupling strategies from and .
Biological Activity
The compound (5-Chlorothiophen-2-yl)(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone , with a molecular formula of C₁₈H₁₈ClN₃O₂S and a molecular weight of approximately 395.9 g/mol, is a synthetic organic molecule notable for its complex structure involving a thiophene ring, a piperidine moiety, and a pyrimidine derivative. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Research indicates that compounds similar to (5-Chlorothiophen-2-yl)(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone may exhibit significant biological activities, particularly through their interactions with specific receptors or enzymes. These interactions can modulate biological pathways, potentially leading to therapeutic effects such as:
- Anti-inflammatory Effects: The compound may inhibit inflammatory mediators.
- Analgesic Properties: It could provide pain relief by acting on pain pathways.
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds reveals insights into their biological activities.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Chloroquinolin-8-ol | Quinoline structure with chlorine | Antimicrobial properties |
| 4-(2-Methylpyrimidin-4-yloxy)piperidine | Piperidine with pyrimidine | Potential anti-cancer activity |
| 1-(5-Chlorothiophen-2-carbonyl)piperidine | Thiophene carbonyl derivative | Involved in receptor modulation |
This table highlights the unique features of (5-Chlorothiophen-2-yl)(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone , particularly its combination of a chlorinated thiophene ring and piperidine moiety, which may enhance its biological activity compared to others .
Case Studies and Experimental Data
-
Antitumor Activity:
- In vitro studies have shown that derivatives of similar structures exhibit cytotoxic effects against various cancer cell lines, including glioblastoma multiforme and breast adenocarcinoma. These studies suggest that compounds with thiophene and piperidine structures can induce apoptosis in tumor cells at low concentrations .
- GPR119 Agonist Activity:
-
Synthetic Approaches:
- The synthesis of this compound typically involves multi-step processes that allow for the formation of diverse derivatives for further study. Understanding these synthetic pathways is crucial for optimizing biological activity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for synthesizing (5-chlorothiophen-2-yl)(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone, and how can purity be maximized?
- Methodological Answer : The compound's synthesis can be optimized using condensation reactions under controlled conditions. For example, urea and concentrated HCl in DMF are effective for forming pyrimidinone derivatives via cyclization . Alternatively, dichloromethane with NaOH as a base may facilitate coupling reactions involving piperidine intermediates . Purification via column chromatography or recrystallization (e.g., using ethanol or acetonitrile) ensures ≥99% purity. Monitor reaction progress via TLC or HPLC to minimize byproducts.
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the thiophene, pyrimidine, and piperidine moieties. X-ray crystallography (as applied to structurally similar compounds) resolves stereochemical details, such as bond angles (e.g., β = 91.559° in monoclinic systems) and crystal packing . Mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies carbonyl (C=O) and ether (C-O-C) functional groups .
Q. How should researchers handle stability issues during experimental workflows?
- Methodological Answer : Degradation of organic intermediates (e.g., due to temperature or light exposure) can be mitigated by storing samples at 4°C in amber vials. Continuous cooling during prolonged experiments (e.g., 9-hour data collection periods) minimizes thermal decomposition . Stability assays under varying pH and solvent conditions (DMF, DMSO) are recommended to identify optimal storage parameters.
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity or binding affinity in biological systems?
- Methodological Answer : Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Molecular docking (using software like AutoDock Vina) models interactions with target proteins, such as kinases or antimicrobial enzymes. PubChem’s cheminformatics tools (e.g., PISTACHIO database) enable route prediction for derivatives . Validate predictions with in vitro assays (e.g., MIC tests for antimicrobial activity) .
Q. What strategies resolve contradictions in spectral data between synthetic batches?
- Methodological Answer : Discrepancies in NMR or XRD results often arise from polymorphic forms or residual solvents. Employ dynamic NMR to detect tautomerism (common in thiophene derivatives) . For crystallographic conflicts, re-index diffraction data (using SHELXTL) and compare with reference structures (e.g., CCDC entries) . Batch-to-batch consistency is improved by standardizing reaction conditions (temperature, solvent ratios) .
Q. How does the chlorine substituent on the thiophene ring influence bioactivity?
- Methodological Answer : Chlorine’s electronegativity enhances membrane permeability and target binding via halogen bonding. Structure-Activity Relationship (SAR) studies on analogs (e.g., replacing Cl with F or CH₃) quantify its role in antimicrobial potency . In vitro assays (e.g., time-kill curves) paired with LogP measurements correlate lipophilicity with cellular uptake.
Q. What experimental design considerations address low sample variability in pollution or degradation studies?
- Methodological Answer : To generalize results, expand sample diversity (e.g., use >8 initial wastewater matrices) and simulate real-world conditions (variable pH, organic loads) . Incorporate internal standards (e.g., deuterated analogs) in LC-MS workflows to control matrix effects. Statistical tools like PCA (Principal Component Analysis) identify outlier batches.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
